molecular formula C10H12N2O2S B3075841 1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide CAS No. 1036501-57-1

1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide

Cat. No.: B3075841
CAS No.: 1036501-57-1
M. Wt: 224.28 g/mol
InChI Key: AJIOVWCXNVGHOC-UHFFFAOYSA-N
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Description

1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a 2-cyanophenyl group at the sulfonyl-linked carbon and dimethylamino groups at the nitrogen. The 2-cyanophenyl moiety introduces strong electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity. Sulfonamides are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory effects .

Properties

IUPAC Name

1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-12(2)15(13,14)8-10-6-4-3-5-9(10)7-11/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIOVWCXNVGHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide typically involves the reaction of 2-cyanophenylamine with dimethylsulfamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Scientific Research Applications

1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • The ortho-cyano group in the target compound induces steric hindrance and electronic effects that may alter binding interactions in biological systems compared to para-substituted analogs .
  • N,N-dimethyl substituents enhance solubility in polar solvents compared to bulkier aryl groups (e.g., in ) .

Comparison with Other Syntheses :

  • details the synthesis of N-(4-amino-2-((2,5-dimethoxybenzyl)oxy)phenyl)methanesulfonamide derivatives via nitro reduction and subsequent acylation, highlighting the versatility of sulfonamide functionalization .
  • reports a 76% yield for N-(2-hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide using aqueous sodium carbonate, suggesting similar conditions could apply to the target compound .

Crystallographic and Structural Insights

Sulfonamides often exhibit distorted tetrahedral geometry around sulfur. For example:

  • N-(2-hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide () shows a torsion angle of 68.22° at the S–N bond, with intermolecular hydrogen bonding stabilizing the crystal lattice .
  • The N,N-dimethyl groups in the target compound likely reduce hydrogen-bonding capacity compared to hydroxyl or primary amine substituents, impacting solid-state packing and solubility .

Biological Activity

1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activity, particularly as an enzyme inhibitor. This article delves into its biological activity, synthesis methods, and research findings, supported by data tables and case studies.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C12H16N2O2S
  • Molecular Weight : 252.33 g/mol
  • Canonical SMILES : CC(C)(C)NS(=O)(=O)CC1=CC=CC=C1C#N

Physical Properties

PropertyValue
Molecular Weight252.33 g/mol
SolubilitySoluble in organic solvents
AppearanceWhite to off-white solid

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It may interact with specific active sites on enzymes, leading to competitive inhibition, which alters the enzyme's function.

In Vitro Studies

Research indicates that this compound exhibits significant effects on various biological targets:

  • Cytotoxicity Assays : In vitro assays have shown that derivatives of this compound can modulate cell viability in macrophage cultures.
  • Cytokine Production : Studies have demonstrated its ability to influence the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα at non-cytotoxic concentrations.

In Vivo Studies

In vivo models have been employed to assess the anti-inflammatory properties of related compounds:

  • CFA-Induced Paw Edema Model : The compound demonstrated significant anti-edematogenic activity, comparable to standard treatments like dexamethasone.
  • Zymosan-Induced Peritonitis : In this model, the compound reduced leukocyte migration significantly at various doses (5, 10, and 50 mg/kg), showcasing its potential for treating inflammatory conditions.

Table of Biological Activities

Study TypeFindings
In Vitro CytotoxicitySignificant modulation of IL-1β and TNFα production in macrophages at concentrations of 25 μM and above.
In Vivo EfficacyReduction in paw edema by up to 90% in CFA-induced models; effective leukocyte migration inhibition in peritonitis models.

Case Study: JMPR-01 Derivative

A derivative of this compound, referred to as JMPR-01, was developed through bioisosteric modifications. It exhibited:

  • Anti-inflammatory Activity : Significant reduction in nitrite production and cytokine levels in treated macrophages.
  • Molecular Docking Studies : Showed strong binding affinity with targets such as LT-A4-H and PDE4B, indicating potential therapeutic applications in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide
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1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide

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